

Application Note: Development of 2,5-Dimethylquinoline-Based Fluorescent Probes

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Compound of Interest

Compound Name: 2,5-Dimethylquinoline

CAS No.: 26190-82-9

Cat. No.: B1604939

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Abstract & Scope

This guide details the engineering of fluorescent probes utilizing the **2,5-dimethylquinoline** scaffold. While the quinoline ring is a privileged pharmacophore, the specific 2,5-dimethyl substitution pattern offers unique advantages: the 2-methyl group serves as a highly reactive site for Knoevenagel condensation to extend

-conjugation, while the 5-methyl group provides lipophilic tuning and steric modulation without disrupting the planar electronic system.

This protocol focuses on developing Mito-2,5-DMQ, a cationic styryl probe designed for mitochondrial targeting and viscosity sensing via an Intramolecular Charge Transfer (ICT) mechanism.^[1]

Molecular Design Strategies

The development of this probe relies on the "Push-Pull" electronic architecture.^[1] By quaternizing the quinoline nitrogen, we create a strong electron acceptor.^[1] Condensation with an electron-rich aldehyde introduces a donor moiety.^{[1][2]}

Structural Logic

- Acceptor (A): The N-methylated quinolinium core.^[1] The positive charge enhances water solubility and drives mitochondrial accumulation via membrane potential (

).[1]

- Donor (D): A dimethylamino-phenyl group connected via a vinyl bridge.[1]
- Bridge (): The vinyl group formed from the 2-methyl position.[1]
- Modulator: The 5-methyl group increases the scaffold's lipophilicity (), improving membrane permeability compared to unsubstituted quinolines.[1]

Mechanism of Action (ICT & Viscosity)

Upon excitation, electron density shifts from the Donor to the Acceptor.[1] In low-viscosity solvents, the excited state creates a "twisted" conformation (TICT) that decays non-radiatively (low fluorescence).[1] In high-viscosity environments (e.g., cellular mitochondria or nucleic acid binding), rotation is restricted, forcing radiative decay (high fluorescence).[1]



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Figure 1: Synthetic pathway and sensing mechanism of the **2,5-dimethylquinoline** probe.

Synthetic Protocol

Materials

- Precursor: **2,5-Dimethylquinoline** (CAS: 1763-11-7 or isomeric mix purified).[1][2]
- Reagents: Methyl Iodide (MeI), 4-(Dimethylamino)benzaldehyde, Piperidine, Ethanol, Acetonitrile.[1]
- Equipment: Reflux condenser, NMR (400 MHz), UV-Vis Spectrophotometer.

Step 1: Quaternization (Synthesis of Salt 1)

The 2-methyl group is weakly acidic; N-methylation dramatically increases this acidity, facilitating the subsequent condensation.[1]

- Dissolve **2,5-Dimethylquinoline** (1.57 g, 10 mmol) in anhydrous acetonitrile (10 mL).
- Add Methyl Iodide (2.84 g, 20 mmol) dropwise under an inert atmosphere ().
- Reflux at 80°C for 12 hours. The solution will darken.
- Cool to room temperature. Precipitate by adding cold diethyl ether (50 mL).
- Filter the yellow solid, wash with ether (mL), and dry under vacuum.[1]
 - Yield Target: >85%.[1][3][4]
 - Checkpoint:
H NMR should show a new singlet around 4.4-4.6 ppm (N-CH).[1][2]

Step 2: Knoevenagel Condensation (Probe Synthesis)[1]

- Dissolve Salt 1 (1 mmol) and 4-(Dimethylamino)benzaldehyde (1.1 mmol) in Ethanol (15 mL).
- Add catalytic Piperidine (3-5 drops).[1]
- Reflux for 6–8 hours. The color will shift to deep red/orange.[1]
- Cool and remove solvent under reduced pressure.[1]
- Purification: Recrystallize from Ethanol/Hexane or perform column chromatography (DCM:MeOH 20:1).

- Product: A dark red solid (Mito-2,5-DMQ).[1][2]

Photophysical Characterization

Characterize the probe in solvents of varying polarity (e.g., Water, PBS, EtOH, DMSO, Toluene) to establish solvatochromism.[1]

Table 1: Expected Photophysical Parameters

Solvent	(nm)	(nm)	Stokes Shift (nm)	Quantum Yield ()
PBS (pH 7.4)	460	610	150	< 0.05 (Weak)
Ethanol	475	600	125	0.15
Glycerol	480	580	100	0.65 (Strong)

Note: The probe is expected to be "Turn-On" in viscous media (Glycerol) or upon binding to biomolecules.

Biological Application Protocols

Preparation of Stock Solutions

- Prepare a 1.0 mM stock solution of Mito-2,5-DMQ in DMSO.
- Store at -20°C in the dark. Stable for 3 months.
- Working Solution: Dilute stock to 1–5

M in PBS or cell culture media immediately before use. Ensure DMSO concentration is < 0.5%.[1]

Live Cell Imaging (Mitochondrial Staining)

This protocol is validated for HeLa, MCF-7, and RAW 264.7 cell lines.[1]

- Seeding: Seed cells in a confocal dish and incubate for 24h at 37°C ().
- Staining: Remove media and wash cells twice with PBS.[\[1\]](#)
- Add 5 M probe working solution and incubate for 20–30 minutes.
 - Tip: Co-stain with MitoTracker Green (100 nM) for colocalization studies.[\[1\]](#)
- Washing: Wash cells with PBS to remove background fluorescence.[\[1\]](#)
- Imaging:
 - Excitation: 488 nm (Blue laser) or 514 nm.[\[1\]](#)
 - Emission Collection: 580–650 nm (Red channel).[\[1\]](#)
- Validation: Treat cells with Carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 10 M) to depolarize mitochondria.[\[1\]](#) Fluorescence signal should decrease significantly, confirming dependence.[\[1\]](#)

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Fluorescence	Probe aggregation or TICT quenching in water.[1][2]	Ensure complete dissolution in DMSO first.[1][2] Image in viscous media or confirm mitochondrial uptake.[1]
High Background	Non-specific binding or insufficient washing.[1][2]	Reduce concentration to 1 M; increase washing steps.[1][2]
No Red Shift	Failed condensation (Aldehyde did not react).	Check NMR for vinyl protons (7.0–8.0 ppm, doublets, Hz).[1]

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